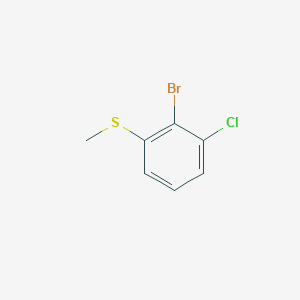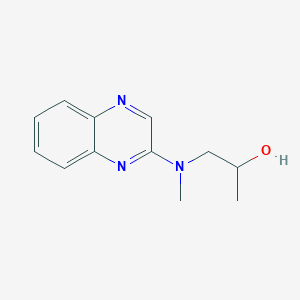
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol typically involves the reaction of quinoxaline derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloroquinoxaline with methylamine and 2-propanol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial production, the process may involve the combination of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to yield this compound . This method is advantageous due to its cost-effectiveness and high product purity.
化学反応の分析
Types of Reactions
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield quinoxaline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
科学的研究の応用
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in microbial and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antitumor properties.
Levomycin: An antibiotic used for its antibacterial properties.
Carbadox: An antibiotic used in animal feed.
Uniqueness
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is unique due to its specific chemical structure, which allows it to exhibit a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
1-[methyl(quinoxalin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-9(16)8-15(2)12-7-13-10-5-3-4-6-11(10)14-12/h3-7,9,16H,8H2,1-2H3 |
InChIキー |
DVAMDQDRFYSUMH-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C1=NC2=CC=CC=C2N=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



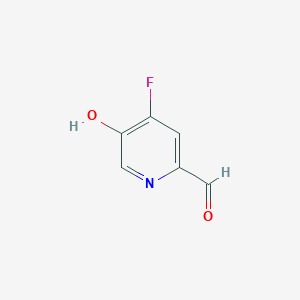

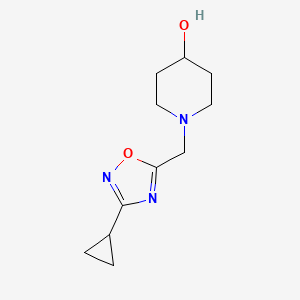
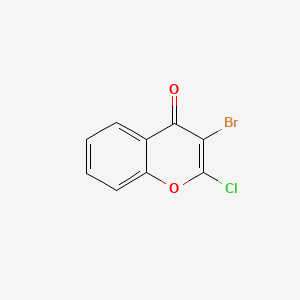
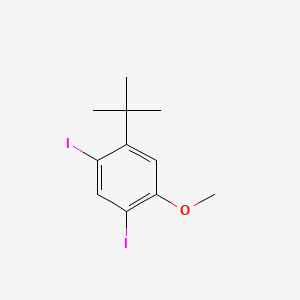

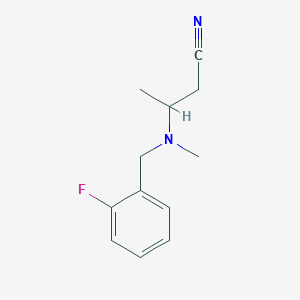
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
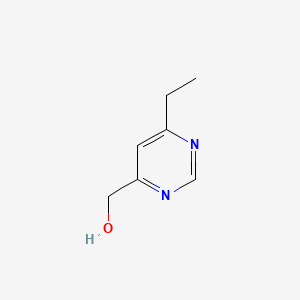
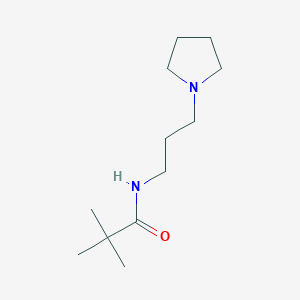
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
